BenchChemオンラインストアへようこそ!

3-Methylindan-4-ol

Physicochemical characterization Distillation and purification Process chemistry

3-Methylindan-4-ol (CAS 29820-22-2, IUPAC: 3-methyl-2,3-dihydro-1H-inden-4-ol) is a conformationally rigid bicyclic phenol with zero rotatable bonds and a boiling point of 196.4°C—approximately 49–57°C lower than unsubstituted 4-indanol or 5-methylindan-4-ol. This lower boiling point enables gentler distillation, critical for thermally labile intermediates. Its pre-assigned FDA UNII (4GRB9FG3ZS) streamlines DMF and CMC regulatory submissions. With computed XLogP3 of 2.7 and pKa of 10.57, it occupies fragment-like chemical space ideal for screening libraries. Procure this specific isomer to avoid uncontrolled variables in validated synthetic routes.

Molecular Formula C10H12O
Molecular Weight 148.20 g/mol
CAS No. 29820-22-2
Cat. No. B13825341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylindan-4-ol
CAS29820-22-2
Molecular FormulaC10H12O
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESCC1CCC2=C1C(=CC=C2)O
InChIInChI=1S/C10H12O/c1-7-5-6-8-3-2-4-9(11)10(7)8/h2-4,7,11H,5-6H2,1H3
InChIKeyHZJPNSZTILZSPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylindan-4-ol (CAS 29820-22-2): Procurement-Relevant Structural and Regulatory Identity


3-Methylindan-4-ol (IUPAC: 3-methyl-2,3-dihydro-1H-inden-4-ol) is a bicyclic substituted phenol belonging to the indane class of organic compounds, characterized by a hydroxyl group at the 4-position and a methyl substituent at the 3-position of the fused cyclopentane-benzene ring system. Its molecular formula is C₁₀H₁₂O with a monoisotopic mass of 148.0888 Da [1]. The compound bears a unique FDA UNII identifier (4GRB9FG3ZS) and an EPA DSSTox substance ID (DTXSID60952253), confirming its registration within federal regulatory substance databases [2]. Commercially, it is typically supplied at 98% purity and is manufactured at kilogram scale by specialty chemical producers . Unlike its unsubstituted parent 4-indanol or its positional isomers (e.g., 5-methyl- or 7-methylindan-4-ol), the specific placement of the methyl group at the saturated ring’s 3-position confers distinct computed physicochemical properties that are directly relevant to purification, handling, and synthetic utility.

Why 3-Methylindan-4-ol Cannot Be Interchanged with Isomeric Methylindanols or Unsubstituted 4-Indanol in Research and Industrial Workflows


Methyl-substituted indan-4-ol positional isomers (3-methyl, 5-methyl, and 7-methyl) share the identical molecular formula (C₁₀H₁₂O) and molecular weight (~148.20 g/mol), yet they are not functionally interchangeable. The position of the methyl substituent critically alters boiling point, density, chromatographic retention behavior, computed lipophilicity, and acid-base character. Specifically, 3-methylindan-4-ol exhibits a boiling point approximately 49–57°C lower than both unsubstituted 4-indanol (~245°C) and 5-methylindan-4-ol (~254°C) , and a density roughly 5.7% lower than 4-indanol (1.082 vs. 1.147 g/cm³). These differences are not trivial: they directly affect distillation cut points, solvent-extraction partition coefficients, and HPLC method parameterization (column selection, mobile-phase gradient design). Furthermore, the 3-methyl substitution yields zero rotatable bonds, producing a more rigid molecular skeleton than ring-hydroxyl positional isomers, which may influence receptor-binding conformations and metabolic stability in biological assays [1]. Procurement of the incorrect isomer for a validated synthetic route or bioassay protocol can introduce uncontrolled variables that undermine reproducibility.

Quantitative Differentiation Evidence for 3-Methylindan-4-ol (CAS 29820-22-2) Versus Closest Structural Analogs


Boiling Point: 3-Methylindan-4-ol Distills ~49°C Below 4-Indanol and ~57°C Below 5-Methylindan-4-ol

3-Methylindan-4-ol exhibits a boiling point of 196.4°C at 760 mmHg . This is 48.9°C lower than unsubstituted 4-indanol (245.3°C at 760 mmHg) and 57.2°C lower than the positional isomer 5-methylindan-4-ol (253.6°C at 760 mmHg) . The substantially lower boiling point of the 3-methyl isomer contradicts the general expectation that methyl substitution increases boiling point relative to the unsubstituted parent—a pattern observed for 5-methylindan-4-ol but reversed for the 3-substituted derivative. This anomalous behavior is attributable to the methyl group’s location on the saturated cyclopentane ring, which may disrupt intermolecular hydrogen-bonding networks more effectively than aryl-ring methyl substitution.

Physicochemical characterization Distillation and purification Process chemistry

Density: 3-Methylindan-4-ol Is ~5.7% Less Dense Than Unsubstituted 4-Indanol

The computed density of 3-methylindan-4-ol is 1.082 g/cm³ , compared to 1.147 g/cm³ for the unsubstituted parent 4-indanol . This represents a difference of −0.065 g/cm³ (−5.7%). The lower density of the methylated derivative is consistent with the methyl group introducing additional molar volume without a commensurate increase in intermolecular cohesive forces. In a liquid–liquid extraction or biphasic reaction system, this density difference may alter phase-separation behavior and solvent partitioning relative to the unsubstituted analog.

Physical property differentiation Formulation Extraction and separation

Molecular Rigidity: Zero Rotatable Bonds in 3-Methylindan-4-ol Contrast with Conformationally Mobile Analogs

3-Methylindan-4-ol possesses zero rotatable bonds as computed by Cactvs 3.4.8.24 (PubChem) [1]. This means the entire molecule, including both the hydroxyl and methyl substituents, is conformationally locked relative to the bicyclic indane scaffold. By comparison, indane derivatives bearing substituents on longer alkyl chains or with exocyclic functional groups typically exhibit 1–4 rotatable bonds. This complete conformational restriction has two implications: (a) the compound presents a single, well-defined pharmacophoric geometry to biological targets, reducing entropic penalties upon binding; (b) the lack of conformational flexibility can improve crystallization propensity, potentially simplifying purification by recrystallization relative to more flexible analogs.

Conformational analysis Drug design Molecular docking

Lipophilicity (XLogP3 = 2.7): Computed Partition Coefficient Positions 3-Methylindan-4-ol for Favorable Membrane Permeability

3-Methylindan-4-ol has a computed XLogP3 value of 2.7 [1], placing it within the optimal lipophilicity range (LogP 1–3) frequently associated with favorable oral absorption and blood–brain barrier penetration in drug discovery programs. Its computed water solubility is predicted at 0.88 g/L (ALOGPS) [2]. The compound’s topological polar surface area (TPSA) of 20.23 Ų is well below the 140 Ų threshold commonly used to predict oral bioavailability, and its molecular weight of 148.20 Da places it firmly in fragment-like chemical space. The predicted pKa (strongest acidic) of 10.57 [2] indicates the phenolic hydroxyl is predominantly unionized at physiological pH, further supporting passive membrane diffusion.

ADME prediction Lipophilicity Lead optimization

Regulatory Identity: Unique FDA UNII Designation 4GRB9FG3ZS Enables Differentiated Pharmaceutical Documentation

3-Methylindan-4-ol is assigned the FDA Unique Ingredient Identifier (UNII) 4GRB9FG3ZS through the Global Substance Registration System (GSRS) [1]. A UNII is a non-proprietary, free, unique, unambiguous, non-semantic alphanumeric identifier that precisely defines a substance by its molecular structure and stereochemistry. The compound is also registered with an EPA DSSTox substance ID (DTXSID60952253) [2] and the European EINECS number 249-882-0 . These orthogonal regulatory identifiers collectively confirm that 3-methylindan-4-ol is a distinct chemical entity under multiple jurisdictional frameworks. For organizations preparing Chemistry, Manufacturing, and Controls (CMC) documentation for an Investigational New Drug (IND) or New Drug Application (NDA), the availability of a pre-assigned UNII eliminates ambiguity in substance identification and simplifies cross-referencing with FDA databases.

Regulatory compliance Pharmaceutical procurement CMC documentation

Procurement-Driven Application Scenarios Where 3-Methylindan-4-ol Offers Measurable Advantages Over Structural Analogs


Synthetic Intermediate Requiring Low-Temperature Vacuum Distillation for Purification

When a synthetic route generates 3-methylindan-4-ol as an intermediate, its boiling point of 196.4°C at 760 mmHg (and correspondingly lower under vacuum) permits gentler distillation conditions than those required for 4-indanol (245.3°C) or 5-methylindan-4-ol (253.6°C). This is particularly advantageous when the compound is thermally labile or when the downstream product is sensitive to trace decomposition byproducts generated during high-temperature distillation. Process chemists specifying this compound for scale-up should explicitly verify its boiling point against the procurement certificate of analysis to confirm isomer identity .

Fragment-Based Drug Discovery Requiring a Conformationally Restricted Phenol Scaffold

With zero rotatable bonds, a molecular weight of 148.20 Da, XLogP3 of 2.7, and a TPSA of 20.23 Ų, 3-methylindan-4-ol occupies fragment-like chemical space with complete conformational rigidity [1]. This profile is ideal for fragment screening libraries where low molecular complexity and high ligand efficiency are prioritized. The rigid bicyclic scaffold presents a single, well-defined binding pose to protein targets, reducing the entropic penalty upon binding relative to more flexible indane derivatives. Medicinal chemistry teams selecting fragments for primary screening should preferentially procure this compound over conformationally mobile positional isomers.

Pharmaceutical Development Requiring Pre-Established FDA Substance Registration

For organizations advancing a synthetic route that incorporates 3-methylindan-4-ol into an Active Pharmaceutical Ingredient (API), the existence of a pre-assigned FDA UNII (4GRB9FG3ZS) [2] significantly streamlines the preparation of Drug Master Files (DMFs) and CMC sections of regulatory submissions. This identifier unambiguously distinguishes the 3-methyl isomer from any other methylindanol that may be present as a process impurity. Quality assurance teams can use the UNII as a search key in FDA databases to confirm substance identity and regulatory status prior to GMP procurement.

Analytical Method Development and Reference Standard Qualification

The combination of density (1.082 g/cm³), refractive index (1.571), and boiling point (196.4°C) provides three orthogonal physical constants that can be used collectively to confirm the identity and purity of 3-methylindan-4-ol without reliance on a single technique . In HPLC method development, the predicted LogP of 2.7 and the weakly acidic pKa of 10.57 inform mobile-phase pH selection and reverse-phase column choice. Analytical laboratories tasked with qualifying reference standards for this compound can use these values to establish acceptance criteria that distinguish the 3-methyl isomer from potentially co-eluting positional isomers.

Quote Request

Request a Quote for 3-Methylindan-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.